6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research into similar carbazole derivatives highlights their utility in synthesizing a range of heterocyclic compounds. For instance, studies on the synthesis of disubstituted 1-benzylimidazoles reveal the importance of these processes in creating precursors for purine analogs, indicating potential applications in pharmaceuticals and agrochemicals M. Alves, M. F. Proença, B. Booth, 1994. Similarly, the development of new heterocyclic quinones from 6-chloroquinoline-5,8-dione hydrochloride demonstrates the synthetic versatility of these compounds in creating molecules with potential bactericidal activities A. S. Yanni, 1991.
Photophysical Studies
Functionalized carbazole derivatives have been explored for their luminescence properties, suggesting applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors. For example, the synthesis and characterization of functionalized V-shaped bis-coumarin derivatives exhibit significant potential for their use in luminescent materials R. Su, Yuling Zhao, Shi-Qiang Liu, Pei-Hai Li, Jiaying Ma, Di Zhang, M.‐S. Han, Tianzhi Yu, 2022.
Antimicrobial and Antifungal Activities
Carbazole derivatives have been evaluated for their antimicrobial and antifungal activities, indicating their potential as therapeutic agents. The synthesis and antimicrobial activities of 9H-carbazole derivatives underline the broad applicability of these compounds in developing new antimicrobial agents N. Salih, J. Salimon, E. Yousif, 2016. Additionally, the study on the in vitro activity of synthesized carbazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) showcases the potential for developing new antibiotics to combat resistant bacterial strains Biswanath Chakraborty, Suchandra Chakraborty, I. Bhattacharyya, C. Saha, 2014.
Mechanism of Action
- DPR primarily targets tumor cells. It exhibits high selectivity for neuroblastoma, small cell lung cancer (SCLC), ovarian cancer, and leukemia cell lines .
- It triggers apoptosis (programmed cell death) by activating p53 protein and causing DNA fragmentation .
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
11-[2-(diethylamino)ethyl]-11-azapentacyclo[10.7.0.02,10.03,7.015,19]nonadeca-1(12),2(10),3(7),8,13,15(19)-hexaene-6,16-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2.ClH/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26;/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAURSGZAMMRGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C3=C(C=C2)C(=O)CC3)C4=C1C=CC5=C4CCC5=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659253 |
Source
|
Record name | 6-[2-(Diethylamino)ethyl]-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197397-92-4 |
Source
|
Record name | 6-[2-(Diethylamino)ethyl]-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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